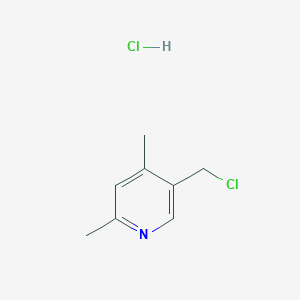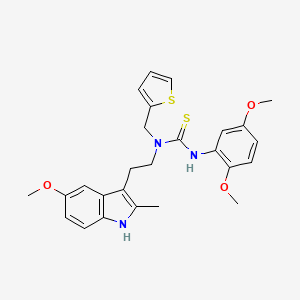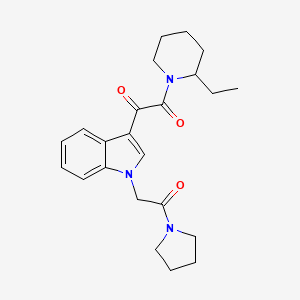![molecular formula C14H16N4O2 B2857999 N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415552-28-0](/img/structure/B2857999.png)
N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide, also known as JNJ-42756493, is a novel small molecule inhibitor of the bromodomain and extraterminal (BET) family of proteins. BET inhibitors have been shown to have potential therapeutic applications in cancer, inflammation, and other diseases.
Wirkmechanismus
N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide binds to the bromodomain of BET proteins, preventing them from interacting with acetylated histones and other transcriptional co-activators. This leads to the displacement of BET proteins from chromatin, resulting in the downregulation of oncogenic and inflammatory gene expression.
Biochemical and Physiological Effects
N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide has been shown to have anti-tumor and anti-inflammatory effects in preclinical studies. In cancer models, N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit tumor growth and induce apoptosis. In inflammation models, N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide has been shown to reduce cytokine production and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide is its high selectivity for BET proteins, which reduces the risk of off-target effects. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for central nervous system diseases.
One limitation of N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide is its poor solubility, which can make it difficult to administer in vivo. Another limitation is its short half-life, which may require frequent dosing.
Zukünftige Richtungen
For N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide include further preclinical studies to evaluate its efficacy and safety in various disease models. Clinical trials are also needed to evaluate its potential as a therapeutic agent in humans. In addition, the development of more potent and selective BET inhibitors is an area of active research.
Synthesemethoden
The synthesis of N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide involves a series of chemical reactions that start with the reaction of 2-methoxypyridine-3-carbaldehyde with 5,6-dimethylpyrimidine-4-carboxylic acid to form an intermediate product. This intermediate product is then reacted with N-methyl morpholine to form the final product, N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide. The synthesis method has been optimized to produce high yields of pure product.
Wissenschaftliche Forschungsanwendungen
N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer and inflammation. BET proteins are involved in the regulation of gene transcription, and BET inhibitors like N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide have been shown to selectively target these proteins and inhibit their activity. This leads to downregulation of oncogenic and inflammatory gene expression, which can result in anti-tumor and anti-inflammatory effects.
Eigenschaften
IUPAC Name |
N-[(2-methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-9-10(2)17-8-18-12(9)13(19)16-7-11-5-4-6-15-14(11)20-3/h4-6,8H,7H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONDMOWGRYWKSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NCC2=C(N=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid](/img/structure/B2857919.png)

![3-chloro-2-[(E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2857922.png)

![N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2857924.png)
![1,1-Dioxo-3,4,5,6-tetrahydro-2H-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylic acid](/img/structure/B2857925.png)
![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2857927.png)
![3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)


![1-{4-[2-(2-Chlorophenyl)-2-hydroxyethyl]piperazin-1-yl}ethan-1-one](/img/structure/B2857934.png)

![1-[3-(1H-indol-3-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B2857938.png)
![benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate](/img/structure/B2857939.png)